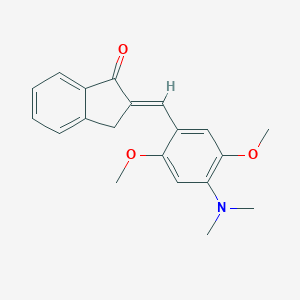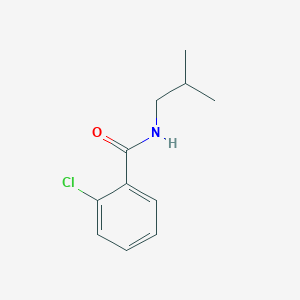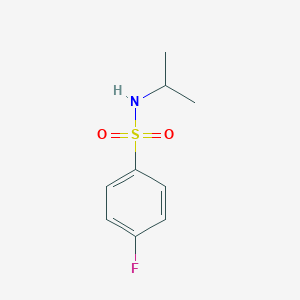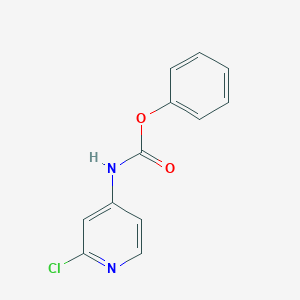
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone, also known as DMMDA-2, is a chemical compound that belongs to the family of psychedelic drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since then been a subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is believed to exert its effects on the brain by binding to serotonin receptors, specifically the 5-HT2A receptor. This results in an increase in the levels of serotonin, a neurotransmitter that is involved in regulating mood, cognition, and behavior. The exact mechanism of action of 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemische Und Physiologische Effekte
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has been shown to produce a range of biochemical and physiological effects, including altered perception, changes in mood, and enhanced creativity. It has also been reported to produce visual hallucinations, similar to those produced by other psychedelic drugs such as LSD and psilocybin.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to produce consistent effects in animal models. However, its use in human studies is limited due to its potential for producing adverse effects such as hallucinations and altered perception.
Zukünftige Richtungen
There are several future directions for research on 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone, including further investigation into its potential therapeutic applications, its effects on the brain and behavior, and its mechanism of action. Additionally, more research is needed to determine the safety and efficacy of 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone in humans, as well as its potential for abuse and addiction. Overall, 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is a promising compound that warrants further investigation for its potential therapeutic applications and its effects on the brain and behavior.
Synthesemethoden
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is synthesized by condensing 2,5-dimethoxybenzaldehyde with dimethylamine and indanone in the presence of an acid catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in enhancing cognitive function and creativity. However, more research is needed to fully understand its effects on the brain and its potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
23114-26-3 |
|---|---|
Produktname |
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone |
Molekularformel |
C20H21NO3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(2E)-2-[[4-(dimethylamino)-2,5-dimethoxyphenyl]methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C20H21NO3/c1-21(2)17-12-18(23-3)14(11-19(17)24-4)10-15-9-13-7-5-6-8-16(13)20(15)22/h5-8,10-12H,9H2,1-4H3/b15-10+ |
InChI-Schlüssel |
PVRUZULHOQUFQS-XNTDXEJSSA-N |
Isomerische SMILES |
CN(C)C1=C(C=C(C(=C1)OC)/C=C/2\CC3=CC=CC=C3C2=O)OC |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C=C2CC3=CC=CC=C3C2=O)OC |
Kanonische SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C=C2CC3=CC=CC=C3C2=O)OC |
Andere CAS-Nummern |
23114-26-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)


![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)





![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)